N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide typically involves the condensation reaction between a furan-2-carbaldehyde and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group instead of a phenoxy group.
(E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: Contains a methoxyphenyl group instead of a methylphenoxy group.
Uniqueness
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-12-4-2-5-13(8-12)23-11-16(21)17-10-15(20)19-18-9-14-6-3-7-22-14/h2-9H,10-11H2,1H3,(H,17,21)(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBLJMGLAYXDZ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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